Chemical structure and properties of C-Pyrazin-2-YL-methylamine oxalate
Chemical structure and properties of C-Pyrazin-2-YL-methylamine oxalate
An In-Depth Technical Guide to C-Pyrazin-2-YL-methylamine Oxalate
Abstract
C-Pyrazin-2-YL-methylamine, and its common salt form, C-Pyrazin-2-YL-methylamine oxalate, are pivotal heterocyclic building blocks in modern medicinal chemistry and materials science. The pyrazine moiety is a well-established pharmacophore present in numerous clinically significant drugs, valued for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, analytical characterization, and applications of C-Pyrazin-2-YL-methylamine oxalate. It is intended for researchers, scientists, and drug development professionals who utilize this reagent in their synthetic endeavors.
Chemical Identity and Structure
The topic of this guide is an acid-base salt, formed between the organic base C-Pyrazin-2-YL-methylamine and the dicarboxylic acid, oxalic acid. Understanding both components is critical.
The Free Base: C-Pyrazin-2-YL-methylamine
The foundational molecule is a primary amine attached to a pyrazine ring via a methylene bridge.
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Common Names: (Pyrazin-2-yl)methanamine, 2-(Aminomethyl)pyrazine[3]
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CAS Number: 20010-99-5[4]
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Molecular Formula: C₅H₇N₃[4]
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Molecular Weight: 109.13 g/mol [4]
The Oxalate Salt
The oxalate salt is formed by the protonation of the primary amine by oxalic acid. This salt form is often preferred in laboratory settings due to its solid, crystalline nature, which typically enhances stability and simplifies handling and weighing compared to the free base, which is often an oil.[5]
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IUPAC Name: oxalic acid;pyrazin-2-ylmethanamine[6]
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CAS Number: 1170817-91-0[6]
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Molecular Formula: C₇H₉N₃O₄[6]
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Molecular Weight: 199.17 g/mol (calculated)
The reaction involves a 1:1 stoichiometric interaction where the basic nitrogen of the aminomethyl group is protonated, forming an ammonium cation, which is ionically bonded to the oxalate dianion (or hydrogen oxalate anion, depending on stoichiometry and pH).
Caption: Chemical structures of the free base, oxalic acid, and the resulting oxalate salt.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. It is important to distinguish between the free base and its oxalate salt, as their properties differ significantly.
| Property | C-Pyrazin-2-YL-methylamine (Free Base) | C-Pyrazin-2-YL-methylamine Oxalate |
| Physical State | Clear dark yellow to brown liquid/oil[7] | Solid[5] |
| Melting Point | 125 °C (Note: May refer to a salt form or decomposition)[4] | 150-152 °C[5] |
| Boiling Point | 207.5 °C at 760 mmHg[4] | Decomposes upon strong heating |
| Density | ~1.1 g/cm³[4] | Not reported |
| pKa (Predicted) | 8.13 ± 0.40 (for the conjugate acid)[7] | Not applicable |
| Solubility | Slightly soluble in Chloroform, Methanol[7] | Soluble in polar solvents like water, DMSO |
| Stability | Hygroscopic[7] | Generally more stable and less hygroscopic |
Note on Free Base Melting Point: The reported melting point of 125 °C for the free base, which is described as a liquid at room temperature, is anomalous.[4][7] This value may originate from an early report of an impure sample or a different salt form (e.g., hydrochloride). Researchers should treat the free base as a high-boiling oil.
Synthesis and Purification
The synthesis of the oxalate salt is a two-part process: first, the preparation of the free base, followed by its conversion to the desired salt.
Synthesis of C-Pyrazin-2-YL-methylamine (Free Base)
The most prevalent and high-yielding laboratory method is the catalytic hydrogenation of pyrazine-2-carbonitrile. This precursor is readily available commercially. The choice of catalyst and conditions can be adapted based on available equipment and safety considerations.
Caption: Workflow for the synthesis of the free base via catalytic hydrogenation.
Field-Proven Protocol: Hydrogenation using Raney Nickel
This protocol is adapted from established literature procedures which report high yields.[4]
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Reactor Setup: In a high-pressure autoclave, charge pyrazine-2-carbonitrile (e.g., 10.5 g, 100 mmol) and 1,4-dioxane (150 mL).
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Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add Raney Nickel (approx. 1.0 g, slurry washed with solvent). Causality: Raney Ni is a highly active catalyst for nitrile reduction. It is pyrophoric and must be handled with care under an inert atmosphere or solvent slurry to prevent ignition.
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Hydrogenation: Seal the autoclave. Purge with hydrogen gas, then pressurize to 40 atm (approx. 580 psig). Heat the mixture to 60°C and stir vigorously for 8 hours.
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Reaction Monitoring: The reaction can be monitored by observing hydrogen uptake. Completion can be confirmed by TLC or GC-MS analysis of a small, carefully vented aliquot.
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Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Self-Validation: The Celite pad is crucial to safely remove the fine, potentially pyrophoric nickel catalyst. The filtration should be done in a well-ventilated hood.
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Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude C-pyrazin-2-yl-methylamine as a brown oil. Yields are typically high (>95%).[4]
Preparation and Purification of Oxalate Salt
The conversion to the oxalate salt serves as both a purification step and a means to create a more stable, solid product. The principle is a straightforward acid-base neutralization followed by precipitation.
Step-by-Step Methodology
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Dissolution: Dissolve the crude C-pyrazin-2-yl-methylamine oil (1 equivalent) in a suitable solvent, such as ethanol or isopropanol (approx. 5-10 mL per gram of amine).
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Acid Addition: In a separate flask, prepare a saturated solution of oxalic acid (1 equivalent) in the same solvent. Add the oxalic acid solution dropwise to the stirring amine solution at room temperature.
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Precipitation: The oxalate salt will typically precipitate out of the solution upon addition of the acid. The formation of a solid is a key validation of successful salt formation. The mixture may be stirred for an additional 30-60 minutes to ensure complete precipitation.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Purification (Recrystallization): Wash the filter cake with a small amount of cold solvent (e.g., ethanol) followed by a non-polar solvent like diethyl ether to facilitate drying. For higher purity, the salt can be recrystallized from a minimal amount of a hot polar solvent (e.g., ethanol/water mixture), allowing it to cool slowly to form well-defined crystals.
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Drying: Dry the purified salt under vacuum to remove residual solvent. The final product should be a stable, crystalline solid.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of both the free base and the final oxalate salt.
Caption: A typical analytical workflow for the characterization of the target compound.
Mass Spectrometry
For the free base, Electrospray Ionization (ESI) in positive mode is ideal. The expected parent ion will be the protonated molecule [M+H]⁺.
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Expected m/z: 110.1[4]
¹H NMR Spectroscopy
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Free Base (CDCl₃, 400 MHz): δ 8.60-8.45 (m, 3H, pyrazine protons), 4.07 (s, 2H, -CH₂-), 1.79 (br s, 2H, -NH₂).[4] The broad singlet for the amine protons is due to quadrupole broadening from the nitrogen atom and potential exchange with trace water.
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Oxalate Salt (D₂O or DMSO-d₆): The spectrum will show characteristic changes upon protonation.
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Pyrazine Protons: Shifts will be observed due to the electron-withdrawing effect of the nearby ammonium group.
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-CH₂- Protons: The methylene singlet will likely shift downfield (to a higher ppm value) compared to the free base.
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-NH₃⁺ Protons: The amine protons will be significantly deshielded, appearing as a broad singlet further downfield. In D₂O, this peak will exchange with the solvent and disappear.
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Oxalate Protons: Oxalic acid protons are not visible as they are acidic and exchange.
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FT-IR Spectroscopy
Infrared spectroscopy is highly effective for confirming the formation of the oxalate salt from the free base.
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Free Base:
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Oxalate Salt (Expected):
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N⁺-H Stretch: A very broad and strong absorption band from ~3200 cm⁻¹ down to ~2500 cm⁻¹, characteristic of an ammonium salt. This will obscure the aromatic C-H stretches. The appearance of this broad feature is a strong indicator of salt formation.
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C=O Stretch (Carboxylate): A very strong, broad band around 1720-1680 cm⁻¹ (asymmetric stretch) and another band around 1400-1300 cm⁻¹ (symmetric stretch) from the oxalate C(=O)O⁻ groups.[9]
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Disappearance of N-H bands: The two sharp primary amine N-H bands will be replaced by the broad N⁺-H stretch.
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Applications in Research and Drug Development
C-Pyrazin-2-YL-methylamine is not an end-product but a critical starting material. The pyrazine ring is a bioisostere for pyridine and other aromatic systems, offering a unique profile of metabolic stability and hydrogen bond accepting capability.
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Pharmaceutical Intermediates: It is a key building block for a wide range of biologically active molecules. Pyrazine derivatives are investigated as antitubercular, antiviral, anti-inflammatory, and anticancer agents.[2][10][11] For instance, it serves as a precursor for synthesizing more complex heterocyclic systems like imidazo[1,5-a]pyrazines, which have been explored as potent inhibitors for targets like the insulin-like growth factor-I receptor (IGF-IR).[12]
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Agrochemicals: Its derivatives are used in the synthesis of novel pesticides and herbicides, aiming for high efficacy and favorable environmental profiles.[5]
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Materials Science: The rigid, aromatic structure of the pyrazine core makes it a candidate for incorporation into novel polymers and metal-organic frameworks (MOFs), potentially creating materials with enhanced thermal stability or specific electronic properties.[5][13]
Safety, Handling, and Storage
Proper handling of C-Pyrazin-2-YL-methylamine oxalate is essential for laboratory safety.
Hazard Identification
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GHS Classification: The oxalate salt is classified as GHS07 (Harmful/Irritant).[6]
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Hazard Statements: H302 - Harmful if swallowed.[6] The free base carries similar warnings.[3] Oxalic acid itself is toxic and corrosive.
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Precautionary Statements:
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P264: Wash hands thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[14]
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Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
PPE: Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
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Incompatibilities: Keep away from strong oxidizing agents and strong bases.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Graphical representation of physicochemical properties. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). IR spectrum for decomposition of pyrazine-2-amidoxime. Retrieved March 7, 2026, from [Link]
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Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved March 7, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 7, 2026, from [Link]
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SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved March 7, 2026, from [Link]
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PubChem. (n.d.). (Pyrazin-2-yl)methanamine. Retrieved March 7, 2026, from [Link]
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RSC Publishing. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system. Retrieved March 7, 2026, from [Link]
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ResearchGate. (2010, April 19). US Patent 8,513,415 B2. Retrieved March 7, 2026, from [Link]
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MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). Pyrazine. Retrieved March 7, 2026, from [Link]
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Taylor & Francis Online. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved March 7, 2026, from [Link]
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MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). Pyrazine - Phase change data. Retrieved March 7, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved March 7, 2026, from [Link]
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BuyersGuideChem. (n.d.). Methyl-pyrazin-2-ylmethyl-amine suppliers and producers. Retrieved March 7, 2026, from [Link]
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MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved March 7, 2026, from [Link]
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